2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a phenylethoxy group and a methanoisoindole core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of 2-oxo-2-phenylethoxy with a suitable phenyl derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenylethoxy group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes and affecting cellular signaling .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique structure and properties. Similar compounds include:
2-oxo-2-phenylethoxy derivatives: These compounds share the phenylethoxy group but differ in their core structures.
Benzyloxy diaryl urea hybrids: These compounds have similar functional groups but different overall structures and applications
The uniqueness of this compound lies in its combination of the phenylethoxy group with the methanoisoindole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(2-phenacyloxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C23H19NO4/c25-18(14-6-2-1-3-7-14)13-28-19-9-5-4-8-17(19)24-22(26)20-15-10-11-16(12-15)21(20)23(24)27/h1-11,15-16,20-21H,12-13H2 |
InChI Key |
SKQHZRGGBZFNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OCC(=O)C5=CC=CC=C5 |
solubility |
>56 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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